N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-2-30-20-14-8-6-12-18(20)26-24(29)22-21(16-10-4-7-13-19(16)31-22)27-23(28)15-9-3-5-11-17(15)25/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYXUWTKBLBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the modulation of histamine receptors and neuroprotective effects. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzofuran core substituted with an ethoxyphenyl group and a fluorobenzamido moiety. Its chemical formula is C₁₈H₁₈FNO₃, with a molecular weight of 321.34 g/mol. The presence of the benzofuran ring is associated with various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Research indicates that compounds similar to this compound exhibit antagonistic properties at the histamine H3 receptor. This receptor plays a crucial role in neurotransmission and is implicated in various neurological disorders. By modulating H3 receptor activity, these compounds may influence cognitive functions and neuroprotection.
Neuroprotective Effects
A study focused on benzofuran derivatives demonstrated that certain compounds exhibit neuroprotective and antioxidant activities. For instance, derivatives with specific substitutions showed significant protection against NMDA-induced excitotoxicity in neuronal cells. The most effective compound in this series was noted for its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, highlighting the importance of structural modifications for enhanced activity .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing neuronal damage in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Neuroprotective Screening : In a series of experiments involving cultured rat cortical neurons, several derivatives were synthesized and screened for their neuroprotective efficacy. Among them, the compound with -CH₃ substitution at the R₂ position exhibited protection comparable to memantine, a known NMDA antagonist .
- Histamine Receptor Modulation : A patent describes the use of benzofuran derivatives as H3 receptor antagonists, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease . The modulation of histamine receptors can lead to improved neurotransmission and cognitive function.
Data Tables
The following table summarizes key biological activities observed in studies involving benzofuran derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Observations:
Substituent Effects on Bioactivity: The 2-fluorobenzamido group in the target compound may enhance binding affinity compared to non-fluorinated analogs, as fluorine often improves metabolic stability and target interaction .
Structural Diversity and Applications: Abexinostat () demonstrates that benzofuran carboxamides can be tailored for enzyme inhibition (e.g., HDACs) through strategic placement of functional groups like dimethylaminomethyl and hydroxycarbamoyl . Ethofumesate () highlights the agrochemical utility of ethoxy-substituted benzofurans, contrasting with the medicinal focus of other analogs .
Physicochemical Properties :
- Melting points of benzimidazole-linked analogs () vary significantly (161–231°C), correlating with substituent polarity and crystallinity. The target compound’s melting point is expected to fall within this range, influenced by its fluorinated aromatic and ethoxyphenyl groups .
Q & A
Q. How can the synthesis of N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide be optimized for improved yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including benzofuran core formation, fluorobenzamido group coupling, and ethoxyphenyl substitution. Key optimization strategies include:
- Coupling Reagents : Use EDC/HOBt or DMT/NMM for amide bond formation under microwave-assisted conditions to enhance reaction efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux improve solubility and reaction rates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity .
- Quality Control : Monitor reactions via TLC and characterize intermediates/final product using NMR (¹H/¹³C) and HPLC (>95% purity) .
Q. Table 1: Synthesis Optimization Parameters
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), amide NH (δ 10.1–10.5 ppm), and ethoxy group (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) .
- FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and benzofuran C-O-C (1240–1270 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks ([M+H]⁺ at m/z 434.3) .
- X-ray Crystallography : Resolve 3D conformation (if crystallized) to study substituent spatial effects .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Test against HCV NS5B polymerase (IC₅₀) using fluorescence-based assays .
- Anticancer Activity : Use MTT assays on HeLa or MCF-7 cells (48–72 hr exposure, IC₅₀ calculation) .
- Antimicrobial Screening : Conduct MIC assays against S. aureus and E. coli (24–48 hr incubation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Fluorine Position : Compare 2-fluoro vs. 3-fluoro analogs ( vs. 12) to assess steric/electronic effects on enzyme binding .
- Ethoxy Group : Replace with methoxy or Cl to study solubility and π-stacking interactions .
- Benzofuran Core : Modify to benzothiophene or indole to evaluate scaffold flexibility .
Q. Table 2: SAR Trends for Key Modifications
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| 2-Fluorobenzamido | ↑ HCV NS5B inhibition (IC₅₀ 2 µM) | |
| Ethoxy → Methoxy | ↓ Solubility, ↑ LogP | |
| Benzofuran → Benzothiophene | Altered kinase selectivity |
Q. How do molecular docking studies explain target binding mechanisms?
Methodological Answer:
- Target Selection : Use PDB structures (e.g., HCV NS5B, 1QUV) for docking simulations .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) and pose analysis .
- Key Interactions : Identify H-bonds (amide NH with Asp318), π-π stacking (benzofuran with Phe193), and hydrophobic contacts (fluorine with Leu30) .
Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?
Methodological Answer:
- Assay Replication : Repeat under standardized conditions (pH 7.4, 37°C, 5% CO₂) .
- Orthogonal Assays : Validate enzyme inhibition via SPR (binding kinetics) and cellular cytotoxicity via apoptosis markers (caspase-3 activation) .
- Computational Validation : Compare docking results with experimental IC₅₀ to identify false positives .
Q. What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS (t₁/₂ > 60 min preferred) .
- Prodrug Design : Mask polar groups (e.g., ethoxy as ethyl ester) to enhance bioavailability .
- CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interactions .
Q. How can synergistic effects with combination therapies be evaluated?
Methodological Answer:
- Checkboard Assays : Combine with cisplatin (anticancer) or ribavirin (antiviral) to calculate combination index (CI <1 = synergy) .
- Pathway Analysis : Use RNA-seq to identify co-targeted pathways (e.g., MAPK/STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
